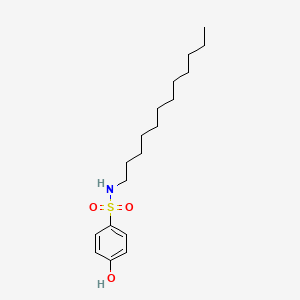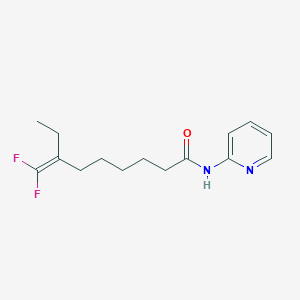
7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide is a synthetic organic compound that features a difluoromethylidene group and a pyridin-2-yl moiety
Méthodes De Préparation
The synthesis of 7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-2-YL Intermediate: This step involves the preparation of the pyridin-2-yl moiety through reactions such as halogenation and subsequent substitution.
Introduction of the Difluoromethylidene Group: The difluoromethylidene group is introduced using reagents like difluorocarbene precursors under specific conditions.
Coupling Reactions: The final step involves coupling the pyridin-2-yl intermediate with the difluoromethylidene group to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl moiety, often using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of advanced materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other interactions, while the pyridin-2-yl moiety can interact with aromatic systems and metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide include:
Trifluoromethylpyridines: These compounds also contain fluorine atoms and pyridine moieties, but with different substitution patterns.
Imidazo[1,2-a]pyridines: These heterocyclic compounds share structural similarities and are used in similar applications.
Fluorinated Amides: These compounds contain fluorine atoms and amide groups, with varying degrees of fluorination and different alkyl or aryl groups.
The uniqueness of this compound lies in its specific combination of the difluoromethylidene group and the pyridin-2-yl moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
711008-83-2 |
|---|---|
Formule moléculaire |
C15H20F2N2O |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
7-(difluoromethylidene)-N-pyridin-2-ylnonanamide |
InChI |
InChI=1S/C15H20F2N2O/c1-2-12(15(16)17)8-4-3-5-10-14(20)19-13-9-6-7-11-18-13/h6-7,9,11H,2-5,8,10H2,1H3,(H,18,19,20) |
Clé InChI |
ICAMJEYVKJZSSU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(F)F)CCCCCC(=O)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)
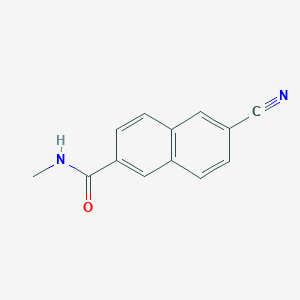


![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)
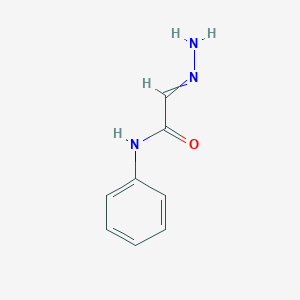
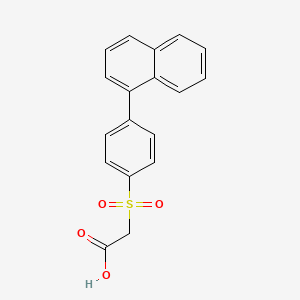
![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)
![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)
